2-(Isoquinolin-5-YL)acetic acid

Overview

Description

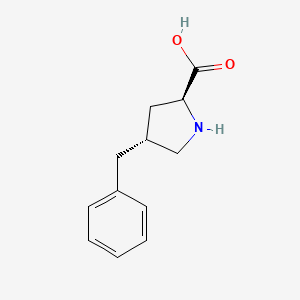

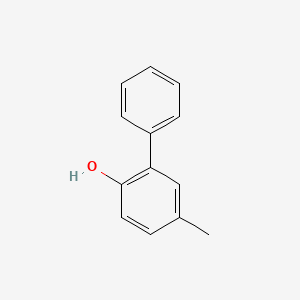

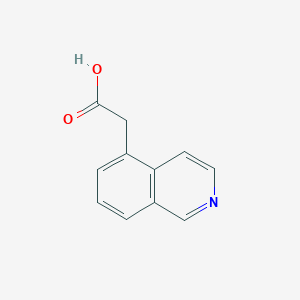

2-(Isoquinolin-5-YL)acetic acid is a compound that belongs to the class of organic compounds known as isoquinolines . It is a weak tertiary base, forming salts with acids and exhibiting reactions similar to benzene and pyridine .

Synthesis Analysis

The synthesis of isoquinoline derivatives has attracted considerable attention due to their wide range of biological and pharmacological activities . The Skraup synthesis is the most general method to synthesize quinoline . Part of the aniline and with glycerol and in an acid medium (sulfuric acid, H2SO4) and an oxidizing agent, quinoline can be obtained with good yields .Molecular Structure Analysis

The molecular structure of 2-(Isoquinolin-5-YL)acetic acid is similar to that of quinoline, which is an aromatic nitrogen-containing heterocyclic compound . The molecular formula of quinoline is C9H7N, and the molecular weight is 129.16 .Chemical Reactions Analysis

Quinoline and its derivatives participate in both electrophilic and nucleophilic substitution reactions . They are the fusion products of a benzene ring and a pyridine nucleus . These weakly basic heterocycles resemble pyridine in their stability against chemical attack .Scientific Research Applications

Novel Synthesis Methods

- Indolo Isoquinoline Derivatives Synthesis : A novel method for synthesizing biologically active indolo [3,2-C] isoquinoline derivatives was described. This involves the conversion of indole-2-carboxylates through several steps, including the reaction with chloroacetic acid, to yield isoquinoline-thioacetic acids, which are further reacted to produce benzimidazoles (Sharma, 2017).

Medicinal Chemistry and Biological Activity

Bradykinin-1 Antagonists : A novel B(1) antagonist core using isoquinolin-1-ylacetic acid and its variants was developed. The synthesized compounds showed significant activity at the recombinant human B(1) receptors, indicating their potential in medicinal chemistry (Huszár et al., 2008).

Antifungal Activity : The synthesis of (2,2-dimethyl-1,2,3,4-tetrahydrobenzo[f]isoquinolin-4-yl)acetic acid and related compounds demonstrated antifungal action. This highlights the potential application of isoquinoline derivatives in developing antifungal agents (Surikova et al., 2011).

Anti-inflammatory and Analgesic Bioactivities : Isoquinolines derived from Hypecoum erectum were found to have anti-inflammatory and analgesic effects. This supports the traditional use of H. erectum in treating inflammation and pain (Yuan et al., 2021).

Antimalarial and Cytotoxic Agents : The synthesis of 2-[2-(7-chloroquinolin-4-ylthio)-4-methylthiazol-5-yl]-N-phenylacetamide derivatives, which included the use of acetic acid derivatives, demonstrated potential antimalarial and anticancer activities (Ramírez et al., 2020).

Anticonvulsant Activity : Derivatives of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide, which shares structural similarities with isoquinoline derivatives, were synthesized and evaluated for anticonvulsant activity, revealing promising results for future research (El Kayal et al., 2019).

Organometallic Chemistry

- Organotin(IV) Carboxylates Synthesis : A range of organotin carboxylates based on amide carboxylic acids, including derivatives of isoquinolin-2-yl-acetic acid, were synthesized and characterized, revealing diverse molecular architectures and potential applications in materials science (Xiao et al., 2013).

Future Directions

The future directions for 2-(Isoquinolin-5-YL)acetic acid could involve further exploration of its synthesis and potential biological activities. Given the wide range of activities exhibited by quinoline and its derivatives , there may be potential for developing new therapeutic agents based on the 2-(Isoquinolin-5-YL)acetic acid structure.

properties

IUPAC Name |

2-isoquinolin-5-ylacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c13-11(14)6-8-2-1-3-9-7-12-5-4-10(8)9/h1-5,7H,6H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RECVWFAKSIWSKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

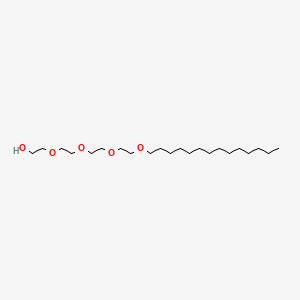

C1=CC2=C(C=CN=C2)C(=C1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Isoquinolin-5-YL)acetic acid | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-formyl-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B3190064.png)